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Compound of Interest

Compound Name: Auramine O

Cat. No.: B1666133 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the fluorescent staining of acid-fast

bacilli, particularly Mycobacterium species, using Auramine O. This method is a rapid and

sensitive alternative to the traditional Ziehl-Neelsen stain for the detection of mycobacteria in

clinical specimens and cultures.

Principle of the Method
The Auramine O staining technique is based on the unique composition of the mycobacterial

cell wall, which is rich in mycolic acids.[1][2][3][4] Auramine O is a fluorochrome dye that binds

to these mycolic acids.[2][3][5] Once stained, mycobacteria resist decolorization by acid-

alcohol, a characteristic known as acid-fastness.[1][6] When viewed under a fluorescence

microscope with an ultraviolet light source, the acid-fast bacilli appear as bright, yellow-green

fluorescent rods against a dark background.[1][3][5] A counterstain, such as potassium

permanganate, is used to quench the background fluorescence of other cells and debris,

thereby reducing the risk of artifacts and making the mycobacteria easier to visualize.[1][2][3][7]
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Auramine O Staining Solution (Primary Stain): A solution of Auramine O dye, often

prepared in a phenol and alcohol base to facilitate penetration into the waxy mycobacterial

cell wall.[3][8]

Acid-Alcohol (Decolorizer): Typically a solution of hydrochloric acid in alcohol (e.g., 70%

ethanol).[8]

Potassium Permanganate Solution (Counterstain): A dilute solution used to quench

background fluorescence.[3][7][8]

Distilled or deionized water

Immersion oil

Equipment:
Fluorescence microscope with appropriate filter sets (e.g., K530 excitation filter and a BG 12

barrier filter or G365 excitation filter and an LP 420 barrier filter)[1]

Microscope slides

Staining rack

Bunsen burner or slide warmer

Inoculating loop or sterile swabs

Personal protective equipment (gloves, lab coat, eye protection)

Experimental Protocol
Smear Preparation

From Solid or Liquid Media: For solid media, take a small amount of colony and suspend it in

a drop of sterile distilled water on a clean microscope slide to create an even suspension.[1]

For liquid media, a drop of the culture can be used directly.[1]

From Clinical Specimens (e.g., Sputum): Select a purulent or mucopurulent portion of the

specimen and spread it evenly over an area of 2-3 cm x 1-2 cm on a clean slide.[2][4][9] The
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smear should be thin enough that a newspaper held underneath is barely readable through

the dried smear.[2][9] For paucibacillary specimens, a concentrated smear is recommended

to increase sensitivity.[1]

Air Dry: Allow the smear to air dry completely at room temperature. Do not use heat to speed

up this process.[9]

Heat Fixation: Pass the dried slide, smear-side up, through the flame of a Bunsen burner 2-3

times.[1] Alternatively, place the slide on an electric slide warmer at 65-75°C for at least 2

hours for better fixation.[1] Allow the slide to cool before staining.[1]

Staining Procedure
The following table summarizes various reported timings for each step of the Auramine O
staining protocol. Researchers should optimize the protocol for their specific laboratory

conditions and reagents.

Step Reagent Incubation Time (minutes)

Primary Staining Auramine O Solution 15 - 25

Decolorization Acid-Alcohol 2 - 3

Counterstaining Potassium Permanganate 1 - 4

Note: Timing for each step can be critical. For instance, excessive counterstaining with

potassium permanganate may quench the fluorescence of the acid-fast organisms.[1][3]

Place the heat-fixed slides on a staining rack.

Flood the slides with the Auramine O staining solution and let it stand for 15-25 minutes.[1]

[7][10]

Gently rinse the slides with distilled or deionized water to remove excess stain.[1][5]

Flood the slides with the acid-alcohol decolorizer for 2-3 minutes.[3][6][7][10]

Thoroughly rinse the slides with distilled or deionized water.[1][5]
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Apply the potassium permanganate counterstain to the slides for 1-4 minutes.[3][7][10]

Rinse the slides for the final time with distilled or deionized water and allow them to air dry in

a vertical position. Do not blot dry.[5][6][7]

Microscopic Examination and Interpretation
Examine the stained smears with a fluorescence microscope, starting with a lower power

objective (e.g., 20x or 25x) for screening.[2][6][7]

Confirm the morphology of any fluorescent organisms using a higher power objective (e.g.,

40x or 100x oil immersion).[1][6]

Positive Result: Acid-fast bacilli will appear as bright, luminous yellow-green rods against a

dark background.[1][3][5][6] They are typically 1-10 µm in length and may appear straight,

curved, or beaded.[1][6]

Negative Result: The absence of fluorescent rods.

It is recommended to examine the smears as soon as possible after staining, as

fluorescence can fade upon exposure to light.[4][7][9] If necessary, stained slides can be

stored in the dark at room temperature.[7]

Quality Control
A positive control smear (e.g., Mycobacterium tuberculosis H37Ra ATCC 25177) and a

negative control smear (e.g., Escherichia coli ATCC 25922) should be included with each

batch of staining to ensure the reagents and procedure are performing correctly.[1][6]

The positive control should show bright yellow-green fluorescent rods, while the negative

control should show no fluorescence.[6]
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Issue Possible Cause(s) Suggested Solution(s)

False-Negative Results

- Poor quality specimen-

Smear is too thin- Over-

decolorization- Excessive

counterstaining- Overheating

during fixation- Fading of

fluorescence due to light

exposure

- Use a fresh, representative

specimen- Prepare a smear of

appropriate thickness- Adhere

strictly to decolorization and

counterstaining times- Use a

slide warmer for consistent

fixation- Store stained slides in

the dark and read promptly

False-Positive Results

- Contaminated reagents-

Scratched microscope slides-

Inadequate decolorization-

Presence of fluorescent

artifacts

- Use filtered or sterile

reagents- Use new, clean

slides- Ensure sufficient

decolorization time-

Experience helps in

distinguishing true bacilli from

artifacts

Weak Fluorescence

- Old or improperly stored

staining solution- Excessive

counterstaining

- Use fresh staining solution-

Reduce the counterstaining

time

Workflow Diagram
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Caption: Workflow of the Auramine O staining protocol for mycobacteria.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1666133?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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